molecular formula C11H13NO3 B13181830 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde

4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13181830
M. Wt: 207.23 g/mol
InChI Key: VPYDBERMNWDDMO-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound that features a pyrrolidine ring substituted with two hydroxyl groups and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-pyrrolidinobenzaldehyde with appropriate reagents to introduce hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often involve the use of oxidizing agents and controlled temperatures to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the benzaldehyde moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Pyrrolidin-1-ylbenzaldehyde: Lacks the hydroxyl groups, making it less reactive in certain contexts.

    4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde: Contains only one hydroxyl group, offering different reactivity and properties.

    4-(3,4-Dioxopyrrolidin-1-yl)benzaldehyde: An oxidized form with different chemical behavior.

Uniqueness

4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in chemistry, biology, and materials science .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(3,4-dihydroxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H13NO3/c13-7-8-1-3-9(4-2-8)12-5-10(14)11(15)6-12/h1-4,7,10-11,14-15H,5-6H2

InChI Key

VPYDBERMNWDDMO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=CC=C(C=C2)C=O)O)O

Origin of Product

United States

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